molecular formula C12H15N3OS B14328230 1-(1,2-Benzothiazol-3-yl)-3-butylurea CAS No. 104121-47-3

1-(1,2-Benzothiazol-3-yl)-3-butylurea

Cat. No.: B14328230
CAS No.: 104121-47-3
M. Wt: 249.33 g/mol
InChI Key: KETPEDRTSXCYFB-UHFFFAOYSA-N
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Description

1-(1,2-Benzothiazol-3-yl)-3-butylurea is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-butylurea typically involves the reaction of 1,2-benzothiazole with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,2-Benzothiazole and butyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or toluene. Catalysts such as triethylamine may be added to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Benzothiazol-3-yl)-3-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent for treating bacterial and fungal infections.

    Industry: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-butylurea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzothiazole: The parent compound with similar biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.

    5-Nitro-1,2-benzothiazol-3-amine: Studied for its ability to modulate protein aggregation.

Uniqueness

1-(1,2-Benzothiazol-3-yl)-3-butylurea stands out due to its unique combination of the benzothiazole ring and the butylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

104121-47-3

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-(1,2-benzothiazol-3-yl)-3-butylurea

InChI

InChI=1S/C12H15N3OS/c1-2-3-8-13-12(16)14-11-9-6-4-5-7-10(9)17-15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16)

InChI Key

KETPEDRTSXCYFB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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